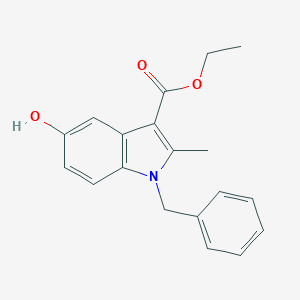

4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one” is a type of azetidin-2-one derivative . Azetidin-2-one derivatives are known for their immunostimulating, antimicrobial, and antioxidant activities .

Synthesis Analysis

The synthesis of similar azetidin-2-one derivatives involves the use of semi/thio carbazides and sodium acetate mixed with water, followed by the addition of aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .Molecular Structure Analysis

While specific structural data for “4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one” is not available, similar compounds have been characterized using techniques such as FT-IR, UV–visible, 1 H NMR, HRMS . The molecular structure is often elucidated using single-crystal X-ray diffraction technique .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar azetidin-2-one derivatives include the formation of Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .科学的研究の応用

Cancer Research

This compound has potential applications in cancer research due to its structural similarity to other molecules that have shown inhibitory actions on cancer cells. For instance, derivatives of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid have been synthesized and found to selectively inhibit the proliferation of colon cancer cells . By analogy, 4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one could be modified to enhance its antiproliferative properties and studied for its efficacy against various cancer cell lines.

Drug Design and Development

The azetidin-2-one moiety is a core structure in β-lactam antibiotics. The compound could serve as a key intermediate in the synthesis of new antibiotics. Research into the oxidative N-deprotection of similar azetidin-2-ones by ceric ammonium nitrate has been documented, which could be a crucial step in the development of novel antibiotics .

Molecular Docking Studies

Compounds with chlorophenyl groups have been used in molecular docking studies to explore their binding affinities to target proteins. The compound could be used in computational studies to predict its interaction with biological targets, such as heat shock proteins, which are implicated in cancer cell survival .

将来の方向性

The future directions for research on “4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one” and similar compounds could involve further exploration of their potential biological activities, including their anticancer, antimicrobial, and antioxidant potential . Additionally, more research could be done to elucidate their exact mechanisms of action and to optimize their synthesis processes .

作用機序

Target of Action

It has been suggested that similar compounds may show affinity to heat shock proteins like trap1 .

Mode of Action

It is hypothesized that the compound interacts with its targets, potentially heat shock proteins, and induces changes that lead to its observed effects

Biochemical Pathways

Compounds with similar structures have been found to possess anticancer properties , suggesting that they may affect pathways related to cell proliferation and survival

Result of Action

It has been suggested that similar compounds may have antiproliferative activities , indicating that they may inhibit cell growth and division

特性

IUPAC Name |

4-(4-chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF2NO2/c1-22-13-8-6-12(7-9-13)20-14(16(18,19)15(20)21)10-2-4-11(17)5-3-10/h2-9,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHLUJRTMSQQOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furan-2-carboxylic acid [2-(4-methoxy-phenylcarbamoyl)-phenyl]-amide](/img/structure/B379462.png)

![N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-furamide](/img/structure/B379463.png)

![2-methyl-3-[(2-methyl-1H-indol-3-yl)-(2-pyridinyl)methyl]-1H-indole](/img/structure/B379464.png)

![N-(4-fluorophenyl)-N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}amine](/img/structure/B379465.png)

![N-[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]-N,N-diethylamine](/img/structure/B379470.png)

![4-[(3-hydroxypropyl)amino]-2H-chromen-2-one](/img/structure/B379472.png)

![2-benzyl-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B379473.png)

![1-[2-(Diethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B379479.png)

![N-phenylbenzo[cd]indol-2-amine](/img/structure/B379481.png)

![2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B379484.png)

![N-(4-methoxyphenyl)benzo[cd]indol-2-amine](/img/structure/B379486.png)